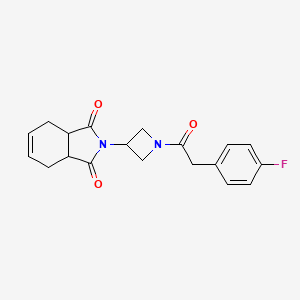

2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c20-13-7-5-12(6-8-13)9-17(23)21-10-14(11-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,14-16H,3-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKGVQACQJVLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidin-3-yl intermediate, which is then coupled with the 4-fluorophenylacetyl group under controlled conditions. The final step involves the cyclization to form the isoindole-dione structure. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Due to its potential biological activities, it is investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within the body. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the azetidinyl and isoindole-dione moieties can form hydrogen bonds and other interactions with active sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Differences and Implications

In contrast, indole-acryloyl substituents (Compound 3, ) may enable π-π stacking with aromatic residues in enzymes or DNA, a feature absent in the target compound.

Conformational Rigidity :

- The azetidine ring in the target compound imposes greater conformational restriction than the flexible acryloyl chain in Compound 3 or the planar phenyl groups in Compound 16 . This could enhance binding specificity but reduce synthetic accessibility.

Synthetic Accessibility :

- Compound 16 was synthesized via Pd-catalyzed cross-coupling (87% yield) , whereas the target compound’s azetidine-functionalized core likely requires multi-step protocols involving nucleophilic acyl substitution or ring-opening reactions, which may lower yields.

Biological Activity

The compound 2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , identified by its CAS number 1798678-02-0 , is a synthetic derivative that exhibits significant biological activity. Its unique structure, which includes an azetidine ring, a tetrahydro-isoindole moiety, and a fluorophenylacetyl group, suggests potential therapeutic applications in various fields such as oncology and neurology. This article reviews the biological activity of this compound based on diverse research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 317.31 g/mol . The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆FNO₄ |

| Molecular Weight | 317.31 g/mol |

| CAS Number | 1798678-02-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor functions, which can lead to various therapeutic effects. For instance, the presence of the azetidine and isoindole structures suggests potential interactions with G-protein coupled receptors (GPCRs) and kinase pathways , which are critical in cancer cell proliferation and inflammation processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been evaluated through in vitro assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

These results suggest that the compound may act as a potent inhibitor of tumor growth by inducing apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. The proposed mechanism involves the modulation of neuroinflammatory pathways, specifically through the inhibition of NF-kB signaling.

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.

- Neuroprotection in Rodent Models : In rodent models of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by behavioral tests and reduced levels of amyloid-beta plaques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.